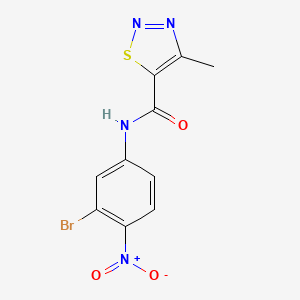

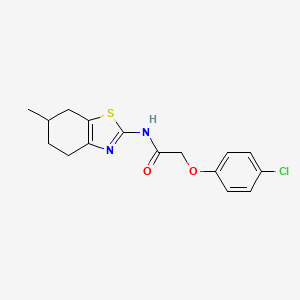

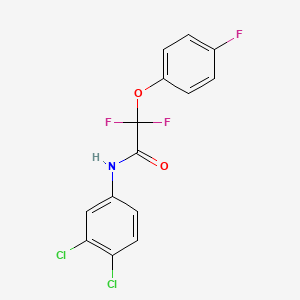

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrazole derivative with nitrobenzoate and sulfonyl functional groups. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Nitrobenzoate is a benzoate ester obtained by the formal condensation of the carboxy group of 3-nitrobenzoic acid with methanol . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the nitrobenzoate group, and the addition of the sulfonyl group . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound could be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy . This would provide information about the chemical environment of the atoms in the molecule and their connectivity.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, could be determined through experimental methods .科学的研究の応用

Molecular Structure and Synthesis

Research on compounds with structural similarities, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlights the significance of hydrogen bonding in determining molecular configuration and electronic properties. These compounds are synthesized through specific reactions that result in unique hydrogen-bonded configurations, providing insights into the molecular design and synthesis of complex organic compounds (Portilla et al., 2007).

Spectral Studies and Chemical Transformations

The study of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their derivatives emphasizes the importance of spectral studies (IR, NMR, mass spectra) for structural verification and understanding chemical transformations, including carbon-sulfur bond fission. This research can shed light on the chemical behavior and reactivity of similar nitrobenzoate compounds (El-Bardan, 1992).

Photolytic and Thermal Transformations

Investigations into the thermal and photolytic transformations of spirocyclic 3H-pyrazoles reveal complex reaction pathways, including isomerization and conversion processes. Such studies are crucial for understanding the stability and reactivity of pyrazole-based compounds under different conditions, which can be applied to similar nitrobenzoate compounds (Vasin et al., 2014).

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamides and carbamates derived from related compounds, such as 3-fluoro-4-morpholinoaniline, demonstrate significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents from pyrazole-based sulfonamides, highlighting the intersection of organic synthesis and pharmaceutical applications (Janakiramudu et al., 2017).

Molecular Docking Studies

The integration of molecular docking studies in the development of new compounds, as demonstrated by research on sulfonamide derivatives, provides insights into the binding affinities and interactions at the active sites of enzymes. Such computational approaches can aid in the rational design of compounds with enhanced biological activities (Janakiramudu et al., 2017).

Safety and Hazards

特性

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-12-10-18(11-13-20)26(29)30)22(25(24-15)17-7-3-2-4-8-17)35-23(28)16-6-5-9-19(14-16)27(31)32/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAPTLYWSYYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

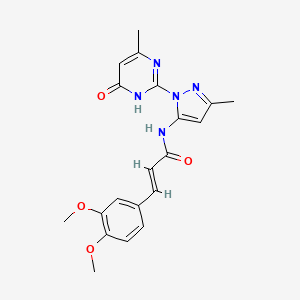

![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)

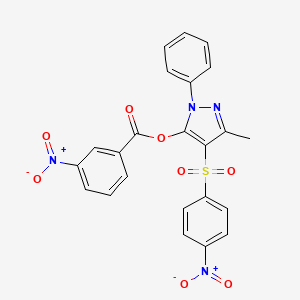

![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)

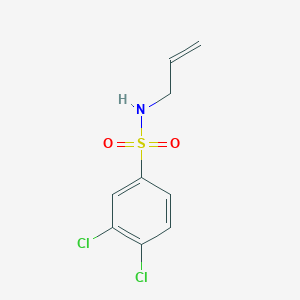

![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)